molecular formula C8H15N5 B3029124 5-(4-METHYLPIPERAZIN-1-YL)-1H-PYRAZOL-3-AMINE CAS No. 537039-17-1

5-(4-METHYLPIPERAZIN-1-YL)-1H-PYRAZOL-3-AMINE

Cat. No.: B3029124
CAS No.: 537039-17-1
M. Wt: 181.24
InChI Key: BAUIMKSJWJHSBP-UHFFFAOYSA-N
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Description

5-(4-METHYLPIPERAZIN-1-YL)-1H-PYRAZOL-3-AMINE is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methylpiperazine group

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

The effects of 5-(4-METHYLPIPERAZIN-1-YL)-1H-PYRAZOL-3-AMINE on cells are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific mechanisms through which it exerts these effects are still being investigated.

Molecular Mechanism

It is known to bind to certain biomolecules and may influence enzyme activity and gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects are important considerations in the study and potential application of this compound.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with dosage Studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

It is known to interact with certain enzymes and cofactors, and may influence metabolic flux or metabolite levels

Transport and Distribution

It is known to interact with certain transporters and binding proteins, and may influence its own localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHYLPIPERAZIN-1-YL)-1H-PYRAZOL-3-AMINE typically involves the reaction of 4-methylpiperazine with a suitable pyrazole derivative. One common method involves the nucleophilic substitution reaction where 4-methylpiperazine reacts with a halogenated pyrazole compound under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHYLPIPERAZIN-1-YL)-1H-PYRAZOL-3-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated pyrazole derivatives, polar aprotic solvents (DMF, DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-(4-METHYLPIPERAZIN-1-YL)-1H-PYRAZOL-3-AMINE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-METHYLPIPERAZIN-1-YL)-1H-PYRAZOL-3-AMINE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5/c1-12-2-4-13(5-3-12)8-6-7(9)10-11-8/h6H,2-5H2,1H3,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUIMKSJWJHSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NNC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30668132
Record name 3-(4-Methylpiperazin-1-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537039-17-1
Record name 3-(4-Methylpiperazin-1-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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